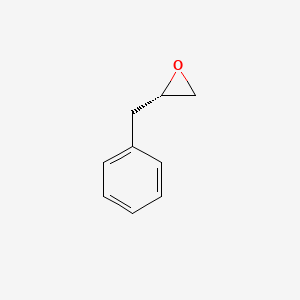

(2S)-2-benzyloxirane

Übersicht

Beschreibung

(2S)-2-benzyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a benzyl group attached to the second carbon of the oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S)-2-benzyloxirane can be synthesized through several methods. One common approach involves the epoxidation of styrene derivatives. For instance, the Sharpless asymmetric epoxidation is a well-known method that uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired this compound.

Another method involves the reaction of benzyl halides with epoxides under basic conditions. For example, benzyl bromide can react with ethylene oxide in the presence of a strong base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes often use catalysts such as titanium silicalite or other metal-based catalysts to achieve high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-benzyloxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically occur under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Diols and other oxygenated compounds.

Reduction: Alcohols.

Substitution: Substituted oxiranes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block in Organic Synthesis

(2S)-2-benzyloxirane serves as a crucial building block for the synthesis of more complex organic molecules. Its epoxide functionality allows for various transformations, including ring-opening reactions, which can yield alcohols or amines depending on the nucleophile used. This versatility makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Chiral Compounds

A notable application is in the synthesis of chiral compounds through asymmetric synthesis routes. For example, this compound has been utilized to produce biologically active molecules with specific stereochemistry, enhancing their efficacy and reducing side effects in medicinal applications .

Potential Therapeutic Applications

In biomedical research, this compound has shown promise as a precursor for drug development. Its ability to undergo selective reactions allows for the modification of existing drug candidates to enhance their pharmacological profiles. For instance, derivatives of this compound have been explored for neurotherapeutic applications, demonstrating potential neuroprotective effects .

Case Study: Drug Development

A recent study highlighted the use of this compound derivatives in developing compounds that target neurological disorders. The modifications made to the epoxide structure improved the compounds' ability to cross the blood-brain barrier, a critical factor in treating central nervous system diseases .

Environmental Applications

Wastewater Treatment

Emerging research indicates that this compound can be utilized in environmental applications, particularly in wastewater treatment processes. Its reactive nature allows it to interact with contaminants, facilitating their breakdown or removal from water sources. Studies have demonstrated its effectiveness in chelating heavy metals and organic pollutants, thereby improving water quality .

Wirkmechanismus

The mechanism of action of (2S)-2-benzyloxirane involves its reactivity towards nucleophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of various products depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-2-benzyloxirane: The enantiomer of (2S)-2-benzyloxirane, differing only in the spatial arrangement of atoms.

Styrene oxide: Another epoxide with a similar structure but without the benzyl group.

Phenyl glycidyl ether: Contains an oxirane ring and a phenyl group, similar to this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the benzyl group. This combination imparts distinct reactivity and selectivity in its chemical reactions, making it a valuable compound in asymmetric synthesis and other specialized applications.

Biologische Aktivität

(2S)-2-benzyloxirane, also known as benzyloxirane, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.

This compound has the molecular formula and a molecular weight of 150.18 g/mol. It is characterized by the presence of an epoxide group, which is known for its reactivity and potential biological interactions. The compound is classified as harmful if swallowed and can cause skin irritation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxide group can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit pharmacological effects.

Key Mechanisms:

- Epoxide Ring Opening : The reactivity of the epoxide can lead to the formation of alcohols when reacted with nucleophiles such as amines .

- Antimicrobial Activity : Studies have indicated that derivatives of benzyloxirane exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Antimicrobial Properties

In a study focused on synthesizing photodegradable antimicrobial agents, researchers evaluated the activity of benzyloxirane derivatives against common pathogens. The results demonstrated that specific modifications to the benzyloxirane structure enhanced antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Case Study 2: Neurological Implications

Research investigating the effects of this compound on dopamine transporters revealed its potential role in modulating neurotransmitter levels. The compound's ability to inhibit DAT suggests it may help in managing conditions related to dopamine dysregulation, such as addiction .

Eigenschaften

IUPAC Name |

(2S)-2-benzyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDMLXYWGLECEY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308947 | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61393-94-0 | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61393-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxirane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061393940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Phenylmethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLOXIRANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7689NS82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.